![molecular formula C28H31FeOP2+ B578740 (SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene CAS No. 1221745-90-9](/img/no-structure.png)

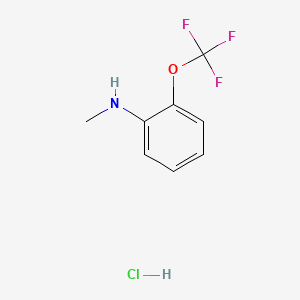

(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

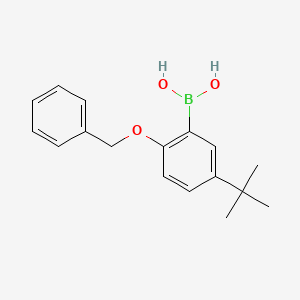

“(SP)-1-[®-tert-Butylphosphinoyl]-2-[®-1-(diphenylphosphino)ethyl]ferrocene” is a chiral ferrocenyl diphosphine ligand . It is also known as (2R)-1-[(1R)-1-[Bis(1,1-dimethylethyl)phosphino]ethyl]-2-(diphenylphosphino)ferrocene . The empirical formula is C32H40FeP2 and it has a molecular weight of 542.45 .

Synthesis Analysis

The synthesis of ferrocene-based compounds involves several steps . Firstly, freshly distilled cyclopentadiene is prepared. Secondly, ferrocene is synthesized. The reaction mixture is stirred, then the dark slurry is poured into a beaker containing crushed ice and hydrochloric acid. The mixture is thoroughly stirred to dissolve and neutralize any remaining KOH. The precipitate is filtered and washed with water. The crude orange ferrocene is collected and dried in the air. It is then purified by sublimation to obtain orange crystalline material .Molecular Structure Analysis

The structure of ferrocene-based compounds involves a p-complex in which reactions between the d-orbitals of the Fe 2+ metal center with the p-orbitals of the two planar cyclopentadienyl ligands form the metal-ligand bonds . Hence there is equal bonding of all the carbon atoms in the cyclopentadienyl rings to the central Fe 2+ ion .Chemical Reactions Analysis

Ferrocene shows aromatic properties and is very stable . Ferrocene-based phosphorus ligands have played a vital role in catalysis .The SMILES string representation is [Fe]. [CH]1 [CH] [CH] [CH] [CH]1.C [C@H] ( [C]2 [CH] [CH] [CH] [C]2P (c3ccccc3)c4ccccc4)P (C © ©C)C © ©C .

科学的研究の応用

Asymmetric Synthesis and Catalysis

(Sp)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene and similar compounds have been extensively studied for their role as chiral ligands in asymmetric synthesis. These compounds, known for their planar chirality, are crucial in various catalytic processes. For instance, they've been used in the preparation of chiral ferrocenylphosphines which are pivotal in transition metal complex-catalyzed asymmetric reactions. The asymmetric synthesis catalyzed by chiral ferrocenylphosphine-transition metal complexes represents a significant area of research, contributing to the development of novel and efficient synthetic methods (Hayashi et al., 1980).

特性

CAS番号 |

1221745-90-9 |

|---|---|

製品名 |

(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene |

分子式 |

C28H31FeOP2+ |

分子量 |

501.348 |

IUPAC名 |

(Z)-tert-butyl-[2-[(1R)-1-diphenylphosphanylethyl]cyclopenta-2,4-dien-1-ylidene]-oxidophosphanium;cyclopenta-1,3-diene;iron(2+) |

InChI |

InChI=1S/C23H26OP2.C5H5.Fe/c1-18(21-16-11-17-22(21)26(24)23(2,3)4)25(19-12-7-5-8-13-19)20-14-9-6-10-15-20;1-2-4-5-3-1;/h5-18H,1-4H3;1-5H;/q;-1;+2/t18-;;/m1../s1 |

InChIキー |

GKGAXSFACFRVDP-JPKZNVRTSA-N |

SMILES |

CC(C1=CC=CC1=[P+](C(C)(C)C)[O-])P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1.[Fe+2] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

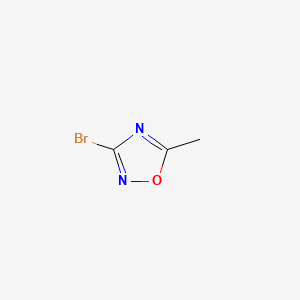

![3-(5-Isopropyl-[1,2,4]oxadiazol-3-yl)-piperidine](/img/structure/B578658.png)

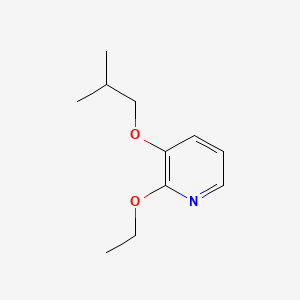

![Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B578666.png)

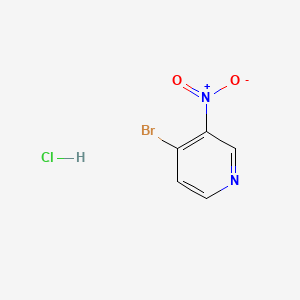

![Methyl 6-chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B578669.png)